Product packaging for 1-Hydroxy-3-(2-thienyl)pyrazole(Cat. No.:)

1-Hydroxy-3-(2-thienyl)pyrazole

Cat. No.: B8417491
M. Wt: 166.20 g/mol
InChI Key: WGFRRMRFRAYJAM-UHFFFAOYSA-N
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Description

Significance of Nitrogen and Sulfur Heterocyclic Compounds in Modern Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and biochemistry. nih.gov More than half of the approximately 20 million chemical compounds identified are heterocyclic, playing crucial roles in the processes of life. nih.gov The side groups of essential biomolecules like DNA and RNA, for instance, are based on aromatic heterocycles. nih.gov

Compounds incorporating both nitrogen and sulfur atoms within their rings are of particular importance. researchgate.net These nitrogen-sulfur heterocycles exhibit unique physicochemical properties and reactivity distinct from their carbocyclic counterparts, owing to the presence of unshared electron pairs and the differences in electronegativity between the heteroatoms and carbon. nih.gov This unique nature makes them valuable in various industries, including pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov In medicinal chemistry, these scaffolds are investigated for a wide array of biological activities. ias.ac.in Furthermore, the family of sulfur-nitrogen heterocycles includes highly stable aromatic compounds with physicochemical properties relevant to the design of advanced materials like molecular conductors and magnets. nih.govias.ac.in

The thiophene (B33073) ring, a sulfur-containing five-membered heterocycle, is a key building block in many biologically active molecules and is found in various pharmaceutical agents. ias.ac.innih.gov Its incorporation into larger molecular structures can significantly influence the pharmacokinetic and pharmacodynamic profiles of compounds. nih.gov

Overview of Pyrazole (B372694) Core Structures in Advanced Chemical Synthesis and Design

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a highly versatile scaffold in chemical synthesis and drug discovery. nih.govekb.eg First described by Ludwig Knorr in 1883, pyrazoles are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological properties and synthetic accessibility. ekb.egorganic-chemistry.org

The pyrazole nucleus is a component of numerous established drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic agents. nih.govresearchgate.net This has spurred significant interest from researchers in exploring its chemical and biological properties. researchgate.net The chemical versatility of the pyrazole core allows for various synthetic modifications, enabling the creation of large libraries of derivatives for screening. nih.gov Common synthetic strategies to construct the pyrazole ring include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net

The structural features of the pyrazole ring, such as its ability to participate in hydrogen bonding and its relative stability to metabolic enzymes like P450, make it an attractive component in the design of new therapeutic agents. organic-chemistry.orgekb.eg Modifications to the pyrazole structure can be used to fine-tune properties like lipophilicity, solubility, and selectivity for biological targets. ekb.eg Beyond medicine, pyrazole derivatives are also utilized in agrochemicals and materials science for creating compounds with specialized properties such as conductivity and thermal stability. ekb.eg

Specific Research Interest in 1-Hydroxy-3-(2-thienyl)pyrazole Derivatives

While direct and extensive research focused exclusively on this compound is not widely documented, significant academic interest exists in its closely related derivatives. The combination of the pyrazole core with a thienyl group creates a "thienyl-pyrazole" scaffold that has been the subject of numerous studies. The research interest lies in how the combination of these two important heterocyclic rings, along with further substitutions, influences biological activity.

The substitution pattern on the pyrazole ring is a key area of investigation. Research on various thienyl-pyrazole derivatives demonstrates a wide range of explored biological activities, as summarized in the table below.

Derivative TypeInvestigated Application/ActivityReference(s)
Thienyl-pyrazole carboxamidesSynthesis and spectral characterization
Thienyl-pyrazolesAntioxidant activity nih.gov
Thienyl-pyrazolesAnticancer (VEGFR2 inhibitors) organic-chemistry.orgchemicalbook.com
Pyrano[2,3-c]pyrazoles (from hydroxy-pyrazole precursors)Synthesis and spectral properties nih.gov
Thiazolyl-thienyl-pyrazolesAntimicrobial and antioxidant activities nih.gov

The presence of a hydroxyl group on the pyrazole ring, as in the parent compound this compound, introduces another layer of chemical functionality. Hydroxy-pyrazoles serve as versatile intermediates in the synthesis of more complex heterocyclic systems, such as pyrano[2,3-c]pyrazoles. nih.gov The synthesis of these fused systems often starts from a hydroxy-pyrazole precursor, highlighting the utility of the hydroxyl group as a reactive handle for further chemical transformations. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2OS B8417491 1-Hydroxy-3-(2-thienyl)pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

1-hydroxy-3-thiophen-2-ylpyrazole

InChI

InChI=1S/C7H6N2OS/c10-9-4-3-6(8-9)7-2-1-5-11-7/h1-5,10H

InChI Key

WGFRRMRFRAYJAM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Hydroxy 3 2 Thienyl Pyrazole

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazole (B372694) derivatives. These methods typically involve the formation of the pyrazole ring from acyclic precursors.

Reactions Involving Thienyl Hydrazine (B178648) and Carbonyl Precursors

A primary route to substituted pyrazoles involves the reaction of hydrazines with 1,3-dicarbonyl compounds. nih.govnih.gov In the context of 1-hydroxy-3-(2-thienyl)pyrazole, this would involve a thienyl-substituted hydrazine and a suitable 1,3-dicarbonyl precursor. The cyclocondensation of these reactants leads to the formation of the pyrazole ring. nih.gov The reaction's outcome can be influenced by the electronic and steric effects of the substituents on both the hydrazine and the dicarbonyl compound, which can affect the regioselectivity of the final product. nih.gov

Knorr Reaction Conditions and Adaptations for Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and widely used method that involves the reaction of a hydrazine or its derivatives with a 1,3-dicarbonyl compound, typically under acidic conditions. name-reaction.comslideshare.net The mechanism initiates with the formation of an imine, followed by an intramolecular attack to form a diimine intermediate, which then deprotonates to yield the final pyrazole product. name-reaction.comjk-sci.com A variation of this reaction utilizes a β-ketoester, which first condenses with the hydrazine to form a hydrazone. chemhelpasap.com Subsequent intramolecular substitution on the ester group leads to a pyrazolone (B3327878), an important intermediate that can exist in tautomeric forms. chemhelpasap.com The Knorr reaction is known for its high reactivity and tendency to produce stable aromatic products in good yields. chemhelpasap.com For the synthesis of this compound, adaptations of the Knorr reaction would be necessary, likely involving a thienyl-containing β-dicarbonyl compound. The acidic conditions of the Knorr synthesis facilitate both the initial imine formation and the subsequent cyclization step. nih.gov

Modern and Efficient Synthetic Techniques

To overcome the limitations of traditional methods, modern synthetic techniques have been developed to enhance efficiency, reduce reaction times, and improve yields.

Microwave-Assisted Synthesis for Enhanced Yields and Reaction Times

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.tryoutube.com This technique has been successfully applied to the synthesis of various pyrazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netnih.gov For instance, the synthesis of pyrazole derivatives that might take several hours under conventional heating can be completed in minutes using microwave irradiation. researchgate.net This method is considered a form of green chemistry due to its energy efficiency. dergipark.org.tr The application of microwave heating has been noted in the synthesis of pyrazole-containing hybrids and other heterocyclic systems, demonstrating its broad utility. jk-sci.comresearchgate.net

One-Pot Multicomponent Reactions for Streamlined Synthesis

One-pot multicomponent reactions (MCRs) offer a streamlined approach to complex molecule synthesis by combining multiple reactants in a single reaction vessel. nih.govnih.govtubitak.gov.trresearchgate.net This strategy is highly efficient, reduces waste, and simplifies purification processes. tubitak.gov.tr MCRs have been employed for the synthesis of various heterocyclic compounds, including pyrazole derivatives. nih.gov For example, a one-pot, three-component condensation reaction can be used to generate complex molecular structures in good yields. nih.gov This approach's advantages include operational simplicity and high atom economy. tubitak.gov.tr

Regioselective Synthesis Pathways for Substituted Pyrazoles

Controlling the regiochemistry of pyrazole synthesis is crucial for obtaining the desired isomer, especially when dealing with unsymmetrical precursors. nih.govthieme.de

The regioselective synthesis of substituted pyrazoles can be achieved through various strategies. For instance, the reaction of N-Boc-N-substituted hydrazones with acylating agents can lead to the selective formation of either 1,3,5- or 1,3,4,5-substituted pyrazoles. researchgate.net Another approach involves the 1,3-dipolar cycloaddition of diazo compounds with specific reaction partners to yield 3,5-disubstituted pyrazoles. thieme.de The choice of reactants and reaction conditions plays a pivotal role in directing the regiochemical outcome. nih.gov Research has also demonstrated the regioselective synthesis of C3-hydroxyarylated pyrazoles through the reaction of pyrazole N-oxides with arynes under mild conditions. nih.gov Such methods are vital for the targeted synthesis of specific pyrazole isomers with desired functionalities.

Catalyst-Assisted Synthetic Approaches (e.g., Silver-Catalyzed Reactions)

Catalyst-assisted reactions offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional methods. For the synthesis of pyrazole derivatives, various metal catalysts, including silver, have shown considerable promise. These catalysts can facilitate key bond-forming steps, such as cyclization and condensation reactions.

Silver-catalyzed reactions, in particular, have emerged as a powerful tool for the synthesis of complex heterocyclic structures. A notable example is the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net This reaction proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a jetir.orgnih.gov-H shift, ultimately affording the desired pyrazole products in moderate to excellent yields. researchgate.net The versatility of this method suggests its potential applicability to the synthesis of this compound, likely by employing a suitably substituted hydrazine and a thiophene-containing β-dicarbonyl compound.

Another relevant silver-catalyzed method involves the 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles. nih.gov This silver(I) ion-mediated ring-closure reaction provides an efficient route to fused pyrazole systems. nih.gov While this specific reaction leads to a furo[2,3-c]pyrazole system, the underlying principle of silver-catalyzed intramolecular cyclization of a functionalized pyrazole precursor could be adapted for the synthesis of other pyrazole derivatives.

The application of silver catalysts is not limited to cyclization reactions. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes has been developed for the synthesis of pyrazoles under mild conditions. organic-chemistry.org This approach offers broad substrate scope and excellent functional group tolerance, making it an attractive strategy for the construction of substituted pyrazoles. organic-chemistry.org

The following table summarizes the key aspects of a representative silver-catalyzed pyrazole synthesis that could be conceptually adapted for the synthesis of this compound.

Catalyst System Starting Materials Key Reaction Steps Reported Yields Reference
Silver(I) triflate (AgOTf)N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoateNucleophilic addition, Intramolecular cyclization, Elimination, jetir.orgnih.gov-H shiftModerate to excellent researchgate.net

Detailed research findings indicate that the choice of the silver salt and reaction conditions can significantly influence the outcome of the synthesis. For instance, in the synthesis of 3-CF3-pyrazoles, silver triflate (AgOTf) was identified as the catalyst of choice, providing high regioselectivity and yields up to 99%. researchgate.net This highlights the importance of catalyst screening and optimization in developing a synthetic route for a specific target molecule like this compound.

While the direct silver-catalyzed synthesis of this compound has not been explicitly detailed in the reviewed literature, the existing methodologies for other pyrazole derivatives provide a strong foundation for the development of such a process. Future research in this area would likely focus on the design of appropriate thiophene-containing precursors and the optimization of silver-catalyzed reaction conditions to achieve the desired transformation efficiently and selectively.

Advanced Spectroscopic and Structural Elucidation of 1 Hydroxy 3 2 Thienyl Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, bonding, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For 1-Hydroxy-3-(2-thienyl)pyrazole, the spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the thienyl ring protons, and the hydroxyl proton.

The single proton on the pyrazole ring (H-4) is anticipated to appear as a singlet, given its isolation from other protons. Its chemical shift would be influenced by the electronic effects of the adjacent thienyl group and the N-hydroxy group. Protons on the thienyl ring typically appear in the aromatic region and exhibit characteristic coupling patterns. For a 2-substituted thienyl group, three protons (H-3', H-4', and H-5') would produce a complex multiplet or a set of doublets and a doublet of doublets. The H-5' proton, adjacent to the sulfur atom, is often the most deshielded. The hydroxyl (OH) proton is a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (pyrazole) ~6.5 - 7.0 Singlet (s) N/A
H-3' (thienyl) ~7.1 - 7.3 Doublet of doublets (dd) J ≈ 3.6, 1.2
H-4' (thienyl) ~7.0 - 7.2 Doublet of doublets (dd) J ≈ 5.1, 3.6
H-5' (thienyl) ~7.4 - 7.6 Doublet of doublets (dd) J ≈ 5.1, 1.2

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show seven carbon signals: two for the pyrazole ring and four for the thienyl ring, plus the carbon to which the thienyl group is attached.

The chemical shifts of the pyrazole carbons (C-3, C-4, and C-5) are characteristic of five-membered aromatic heterocycles. The C-3 carbon, bonded to the electronegative nitrogen and the thienyl substituent, would be found downfield. The carbons of the thienyl ring will have shifts typical for this heterocycle, with the carbon alpha to the sulfur atom (C-2' and C-5') appearing at different fields than the beta carbons (C-3' and C-4').

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-3 (pyrazole) ~145 - 150
C-4 (pyrazole) ~100 - 105
C-5 (pyrazole) ~135 - 140
C-1' (thienyl) ~130 - 135
C-3' (thienyl) ~125 - 128
C-4' (thienyl) ~127 - 129

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the coupled protons of the thienyl ring (H-3' with H-4', and H-4' with H-5'), confirming their adjacency. The pyrazole proton H-4 would not show any COSY cross-peaks, confirming its isolated nature. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu HSQC is invaluable for assigning carbon signals. For instance, the singlet at ~6.5-7.0 ppm in the ¹H spectrum would correlate with the carbon signal at ~100-105 ppm, definitively assigning them to H-4 and C-4 of the pyrazole ring, respectively. Likewise, the thienyl proton signals would correlate to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The pyrazole proton H-4 showing correlations to carbons C-3 and C-5, confirming the pyrazole ring structure.

The thienyl proton H-3' showing correlations to the pyrazole carbon C-3, establishing the connection point between the two rings.

Thienyl protons showing long-range correlations to other carbons within the thienyl ring, further confirming its structure. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition, and offering insights into the structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the parent ion, which is a critical step in confirming the identity of a newly synthesized compound. For this compound, with a molecular formula of C₇H₆N₂OS, the calculated exact mass would be compared to the experimentally measured mass.

Table 3: HRMS Data for this compound

Formula Ion Calculated m/z Found m/z

A close match between the calculated and found values would provide strong evidence for the proposed molecular formula.

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that can help confirm the structure. The fragmentation of pyrazole-containing compounds is often initiated by cleavages within the heterocyclic rings or at the substituent groups. researchgate.net

For this compound, the molecular ion peak [M]⁺ would be observed. Plausible fragmentation pathways could include:

Loss of CO: A common fragmentation for N-hydroxy compounds can involve rearrangement and loss of a carbon monoxide molecule.

Cleavage of the thienyl ring: The thienyl ring can fragment through the loss of acetylene (B1199291) (C₂H₂) or a thiophene (B33073) radical.

Fragmentation of the pyrazole ring: The pyrazole ring itself can undergo cleavage, often leading to the loss of HCN or N₂. researchgate.net

The observation of fragment ions corresponding to the intact thienylpyrazole core, the pyrazole ring, or the thienyl cation would further corroborate the assigned structure. researchgate.net

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its pyrazole, thiophene, and hydroxyl components.

The O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the region of 3400-3200 cm⁻¹, with its position and shape being sensitive to hydrogen bonding interactions. The N-H stretching vibration of the pyrazole ring, if the compound exists in a tautomeric form, would also appear in this region, generally around 3300 cm⁻¹. Aromatic C-H stretching vibrations from both the pyrazole and thiophene rings are anticipated in the 3100-3000 cm⁻¹ range.

The C=N and C=C stretching vibrations within the pyrazole ring are expected to give rise to absorption bands in the 1600-1450 cm⁻¹ region. researchgate.net The C-N stretching of the pyrazole ring is typically observed around 1290 cm⁻¹. researchgate.net The characteristic vibrations of the thiophene ring, including C=C and C-S stretching, will also be present. The C-S stretching vibration in thiophene derivatives is often found in the 850-600 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the C-H bonds of both rings will populate the fingerprint region below 1500 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3400-3200 (broad)
N-H (pyrazole)Stretching~3300
C-H (aromatic)Stretching3100-3000
C=N (pyrazole)Stretching1600-1500
C=C (pyrazole, thiophene)Stretching1550-1450
C-N (pyrazole)Stretching~1290
C-S (thiophene)Stretching850-600
C-H (aromatic)Bending (in-plane & out-of-plane)< 1500

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching vibrations of the pyrazole and thiophene rings are expected to produce strong Raman signals. The C=C and C=N stretching modes within the heterocyclic rings will be prominent. The C-S stretching vibration of the thiophene ring is also anticipated to be a characteristic Raman band. Due to the presence of sulfur, which is a relatively heavy atom, vibrations involving the C-S bond can be sensitive probes of the molecular structure. researchgate.net

Computational studies on similar pyrazole structures have shown that the vibrational assignments can be complex, with significant mixing of vibrational modes. nih.gov Total energy distribution (TED) analysis from such studies helps in assigning the observed experimental bands to specific molecular motions. nih.gov

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretching3100-3000Medium
Ring Stretching (C=C, C=N)1600-1400Strong
C-H Bending1300-1000Medium-Weak
C-S Stretching850-600Medium-Strong
Ring Deformation< 600Medium

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule, offering insights into its conjugation and electronic structure.

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions. The conjugation between the pyrazole and thiophene rings is a key factor influencing the position and intensity of these bands.

Typically, aromatic and heteroaromatic compounds exhibit strong absorption bands in the 200-400 nm range due to π → π* transitions. For pyrazole itself, a strong absorption band is observed around 203 nm. nih.govrsc.org The presence of the thiophene ring and the hydroxyl group, which can act as a chromophore and an auxochrome, respectively, is expected to shift the absorption maximum to longer wavelengths (a bathochromic shift) and potentially increase the molar absorptivity. The conjugation between the two rings allows for a more extended π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to an anti-bonding π* orbital, are generally weaker and may be observed as shoulders on the main absorption bands or may be obscured by them. The solvent environment can also influence the position of the absorption bands, with polar solvents often causing shifts in the λmax values.

Electronic Transition Expected Wavelength Range (nm) Relative Intensity
π → π* (Pyrazole ring)~200-220Strong
π → π* (Thiophene ring)~230-260Strong
π → π* (Conjugated system)> 260Strong
n → π*> 300Weak

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about molecular geometry, bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. The analysis would reveal the exact bond lengths and angles of the pyrazole and thiophene rings, as well as the torsion angle between them, which defines their relative orientation. This is crucial for understanding the degree of planarity and conjugation in the molecule.

The solid-state structure would also elucidate the intermolecular interactions that govern the crystal packing. Hydrogen bonding involving the hydroxyl group is expected to be a dominant feature, potentially leading to the formation of chains, dimers, or more complex supramolecular architectures. π-π stacking interactions between the aromatic rings of adjacent molecules may also play a significant role in the crystal packing.

Structural Parameter Description Expected Findings
Bond Lengths Distances between bonded atoms (e.g., C-C, C-N, C-S, C-O, N-O, N-N).Will reflect the bond order and hybridization.
Bond Angles Angles between adjacent bonds.Will define the geometry of the rings and substituents.
Torsion Angles Dihedral angles defining the conformation, particularly between the pyrazole and thiophene rings.Will indicate the degree of planarity of the molecule.
Crystal Packing The arrangement of molecules in the crystal lattice.Likely to be influenced by hydrogen bonding and π-π stacking.
Hydrogen Bonding Intermolecular interactions involving the hydroxyl group.Expected to be a key feature of the crystal structure.

Theoretical and Computational Chemistry Studies of 1 Hydroxy 3 2 Thienyl Pyrazole

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the dynamic nature of molecules over time. nih.gov For 1-Hydroxy-3-(2-thienyl)pyrazole, MD simulations can provide a detailed picture of its conformational landscape, revealing the accessible rotational states and the energetic barriers between them. These simulations track the atomic motions of the molecule, governed by a force field, offering insights into its flexibility and interactions with its environment. eurasianjournals.com

Furthermore, the presence of the N-hydroxy group introduces the possibility of tautomerism, specifically between the 1-hydroxy-pyrazole form and the corresponding pyrazolone (B3327878) N-oxide form. Computational studies on other hydroxypyrazole derivatives have demonstrated that the equilibrium between these tautomers can be influenced by the solvent environment. tandfonline.com MD simulations in different solvents would be invaluable in understanding the dynamic equilibrium and the role of intermolecular hydrogen bonding in stabilizing specific tautomers and conformers of this compound.

A summary of typical parameters investigated in MD simulations of pyrazole (B372694) derivatives is presented in the table below.

ParameterDescriptionRelevance to this compound
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed protein or ligand structures.Indicates the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF) Measures the deviation of each particle from its time-averaged position.Highlights the flexible regions of the molecule, such as the thienyl ring's rotation relative to the pyrazole core.
Radius of Gyration (Rg) A measure of the compactness of a structure.Provides insights into the overall shape and folding of the molecule.
Hydrogen Bond Analysis Identifies and quantifies the formation and breaking of hydrogen bonds.Crucial for understanding the role of the N-hydroxy group in intermolecular interactions and tautomerism.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. researchgate.net The structure of this compound, featuring a potential donor-π-acceptor (D-π-A) framework, suggests it may possess notable NLO activity. The electron-rich thienyl ring can act as a π-bridge, while the pyrazole and N-hydroxy moieties can function as donor or acceptor groups.

Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules. nih.gov The key parameters that quantify the NLO response are the first hyperpolarizability (β) and the average polarizability (<α>). For D-π-A systems, a larger ground-state dipole moment and a smaller HOMO-LUMO energy gap are often correlated with a higher β value. nih.gov

Theoretical calculations for this compound would involve optimizing its geometry and then computing its electronic properties using a suitable DFT functional and basis set. nih.gov Time-dependent DFT (TD-DFT) can be employed to investigate the electronic transitions that are crucial for the NLO response. rsc.org The calculated values for dipole moment, polarizability, and first hyperpolarizability would provide a quantitative measure of its potential as an NLO material. The effect of substituting different groups on the thienyl or pyrazole rings could also be systematically studied to enhance its NLO properties. rsc.org

Below is a table summarizing the key NLO parameters and the computational methods used for their prediction.

NLO ParameterDescriptionComputational Method
Dipole Moment (μ) A measure of the separation of positive and negative electrical charges within a molecule.DFT
Average Polarizability (<α>) The average ability of the molecule's electron cloud to be distorted by an external electric field.DFT
First Hyperpolarizability (β) A measure of the second-order NLO response of a molecule.DFT, TD-DFT
HOMO-LUMO Energy Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.DFT

Studies on similar heterocyclic compounds have shown that the choice of DFT functional is critical for obtaining accurate NLO property predictions. nih.gov Functionals with a larger fraction of Hartree-Fock exchange, such as CAM-B3LYP and M05-2X, have often provided better agreement with experimental results for D-A substituted molecules. nih.gov

Mechanistic Insights from Computational Studies of Reaction Pathways

The synthesis of pyrazoles is a well-established area of heterocyclic chemistry, with the most common method being the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov For the synthesis of this compound, the analogous reaction would involve the condensation of a 1-(2-thienyl)-1,3-dicarbonyl compound with hydroxylamine (B1172632).

Computational studies using DFT can provide detailed mechanistic insights into this reaction, including the identification of intermediates, transition states, and the calculation of activation energies for each step. researchgate.net The reaction is expected to proceed through the initial formation of a carbinolamine intermediate, followed by dehydration to form the pyrazole ring. researchgate.netrsc.org

A key aspect to investigate computationally is the regioselectivity of the reaction. Depending on which carbonyl group of the 1-(2-thienyl)-1,3-dicarbonyl compound is attacked first by the hydroxylamine, two different regioisomers of the final product could be formed. DFT calculations can determine the activation barriers for both possible pathways, thereby predicting the major product. nih.govresearchgate.net The calculations can also shed light on the role of catalysts, such as acids or bases, in facilitating the reaction.

A plausible reaction pathway for the formation of this compound is outlined below:

Nucleophilic Attack: The hydroxylamine nitrogen attacks one of the carbonyl carbons of the 1-(2-thienyl)-1,3-dicarbonyl compound to form a tetrahedral intermediate.

Proton Transfer: Intramolecular proton transfers occur to facilitate the elimination of a water molecule.

Dehydration and Cyclization: The elimination of water leads to the formation of a hydrazone-like intermediate, which then undergoes intramolecular cyclization by the attack of the remaining nitrogen on the other carbonyl group.

Final Dehydration: A second dehydration step results in the formation of the aromatic pyrazole ring.

Computational modeling of this pathway would involve locating the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. The calculated free energy profile would reveal the rate-determining step and provide a comprehensive understanding of the reaction mechanism. rsc.org

Coordination Chemistry and Ligand Properties of 1 Hydroxy 3 2 Thienyl Pyrazole

Ligand Design Principles and Chelation Potential

The design of 1-Hydroxy-3-(2-thienyl)pyrazole as a ligand is rooted in fundamental principles of coordination chemistry, aiming to create a molecule with specific stereochemical and electronic properties for metal ion binding. Pyrazole (B372694) and its derivatives are well-established as excellent chelating agents for a variety of metal ions. researchgate.netresearchgate.net The structure of this compound incorporates several key features that contribute to its chelation potential.

The pyrazole ring itself offers a nitrogen atom with a lone pair of electrons, making it a primary coordination site. The presence of the hydroxyl group at the 1-position introduces a second potential donor site, allowing for the formation of a stable five-membered chelate ring upon coordination to a metal ion. This bidentate chelation is a crucial aspect of its design, enhancing the stability of the resulting metal complexes.

Furthermore, the 3-(2-thienyl) substituent plays a significant role in modulating the electronic properties of the ligand. The thiophene (B33073) ring, being an electron-rich aromatic system, can influence the electron density on the pyrazole ring, thereby affecting its coordinating ability. The steric bulk of the thienyl group can also influence the coordination geometry around the metal center, potentially leading to the formation of complexes with specific spatial arrangements. The design of such ligands allows for the systematic study of their structural properties to meet the stereochemical requirements of particular metal-binding sites. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the hydroxyl group is usually achieved by using a base, which facilitates the coordination of the ligand to the metal ion.

Formation of Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Pd(II), Pt(II), Au(I))

Research has demonstrated the ability of pyrazole-based ligands to form stable complexes with a wide range of transition metal ions. researchgate.netbeu.edu.aznih.govnih.govnih.govresearchgate.netnsf.gov While specific studies on this compound are emerging, the broader family of pyrazole derivatives provides a strong indication of its coordination behavior.

Complexes of copper(II) with pyrazole ligands have been synthesized and characterized, often exhibiting interesting magnetic and electronic properties. nih.govnih.gov Similarly, nickel(II) and cobalt(II) complexes with pyrazole-containing ligands have been prepared, showcasing a variety of coordination geometries. beu.edu.aznih.gov The coordination chemistry of palladium(II) and platinum(II) with pyrazole ligands is also an active area of research, with applications in catalysis and materials science. nsf.gov Gold(I) complexes with pyrazole-derived ligands have also been reported, highlighting the versatility of these ligands in coordinating to different metal centers. The reaction of pyrazole ligands with metal salts in a suitable solvent, sometimes in the presence of a base, is a common synthetic route. beu.edu.aznih.gov

The synthesis of these complexes is often followed by characterization using various analytical techniques, including elemental analysis, mass spectrometry, and single-crystal X-ray diffraction, to confirm their composition and structure. beu.edu.aznih.govnih.govnih.govnsf.gov

Elucidation of Coordination Geometries and Nuclearity in Metal Adducts

The coordination of this compound to metal ions can result in a variety of coordination geometries and nuclearities. Single-crystal X-ray diffraction is the most definitive method for determining the precise arrangement of atoms in these complexes. researchgate.netnsf.gov

Based on studies of related pyrazole ligands, it is anticipated that this compound can form mononuclear complexes, where a single metal ion is coordinated to one or more ligand molecules. In such cases, the geometry around the metal center can range from square planar and tetrahedral to octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. beu.edu.aznih.govnsf.govnih.gov

Furthermore, the potential for the pyrazolate anion to act as a bridging ligand opens up the possibility of forming polynuclear complexes. uninsubria.it In these structures, two or more metal centers are linked by the pyrazolate bridge, leading to dinuclear, trinuclear, or even larger cluster-type arrangements. The nature of the substituents on the pyrazole ring can influence the formation and stability of these polynuclear species. uninsubria.it The study of pyrazole-based chelating ligands has revealed that the resulting metal complexes can exhibit coordination numbers ranging from two to eight. researchgate.net

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., Shifts in NMR, UV-Vis, IR)

Spectroscopic techniques are invaluable for probing the interactions between this compound and metal ions upon complexation. Changes in the spectroscopic signatures of the ligand provide direct evidence of coordination and offer insights into the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a characteristic band corresponding to the O-H stretching vibration of the hydroxyl group is expected. Upon deprotonation and coordination to a metal ion, this band should disappear, providing strong evidence of complex formation. Additionally, shifts in the stretching frequencies of the C=N and C=C bonds within the pyrazole and thiophene rings can be observed, indicating a redistribution of electron density upon coordination. beu.edu.aznih.govnih.govekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the ligand and its metal complexes in solution. The coordination of a paramagnetic metal ion can lead to significant broadening or shifting of the NMR signals of the ligand. For diamagnetic metal complexes, coordination typically induces downfield or upfield shifts in the resonances of the protons and carbons near the coordination sites due to changes in the electronic environment. nih.govnih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound and its metal complexes provide information about the electronic transitions within the molecules. The free ligand is expected to exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings. researchgate.netresearchgate.net Upon complexation, new absorption bands may appear in the visible region, often attributed to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. researchgate.net These shifts and new bands are indicative of the formation of a new chemical entity. researchgate.net

Electronic Structure of Metal-Pyrazole Complexes

The electronic structure of metal complexes derived from this compound is a key determinant of their physical and chemical properties, including their color, magnetic behavior, and reactivity. Computational methods, such as Density Functional Theory (DFT), are often employed to gain a deeper understanding of the electronic structure and bonding in these systems. researchgate.netnsf.govnih.gov

DFT calculations can provide insights into the distribution of electron density within the complex, the nature of the molecular orbitals, and the energies of electronic transitions. nsf.govnih.gov These theoretical studies can complement experimental data from spectroscopic techniques and help to elucidate the nature of the metal-ligand interactions. For instance, calculations can help to identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic transitions observed in the UV-Vis spectra. nih.govelsevierpure.com The electron-withdrawing or electron-donating nature of the substituents on the pyrazole ring can significantly influence the energy levels of these frontier orbitals. elsevierpure.com

Role of Protic Pyrazole Functionality in Coordination

The protic nature of the N-hydroxy group in this compound plays a crucial role in its coordination chemistry. The term "protic pyrazole" generally refers to N-unsubstituted pyrazoles with an acidic NH proton. nih.gov In the case of 1-hydroxypyrazoles, the OH group is the acidic site.

The deprotonation of this hydroxyl group is a key step in the formation of stable chelate complexes. The resulting pyrazolate anion is a stronger donor than the neutral ligand, leading to more robust metal-ligand bonds. The acidity of the hydroxyl proton can be influenced by the substituents on the pyrazole ring. Coordination to a Lewis acidic metal center generally increases the acidity of the protic group. nih.gov

Furthermore, the proton-responsive nature of the ligand can be exploited in the design of "smart" materials and catalysts, where the coordination behavior can be modulated by changes in pH. The ability of the protic functionality to participate in hydrogen bonding can also influence the supramolecular assembly of the complexes in the solid state, leading to the formation of extended networks and architectures. nih.gov

Applications of 1 Hydroxy 3 2 Thienyl Pyrazole in Catalysis

Design and Synthesis of Pyrazole-Based Ligands for Catalytic Systems

The synthesis of pyrazole-based ligands for catalysis is a field of significant interest, aiming to create molecules that can stabilize metal centers and facilitate specific chemical reactions. The design of 1-Hydroxy-3-(2-thienyl)pyrazole is rooted in the established principles of ligand chemistry, where heterocyclic nitrogen atoms provide strong coordination sites for transition metals.

The general and most common method for synthesizing the pyrazole (B372694) core involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. For this compound, a plausible and established synthetic route involves the reaction of a β-ketoester bearing a thienyl group, such as ethyl 3-oxo-3-(thiophen-2-yl)propanoate, with hydroxylamine (B1172632). This reaction typically proceeds in a suitable solvent like ethanol (B145695) or acetic acid, often under reflux, to yield the target 5-hydroxypyrazole structure. The thiophene (B33073) ring at the 3-position and the hydroxyl group at the 1-position are critical design elements, providing a bidentate N,O-chelation site for metal coordination.

Variations of this synthetic strategy allow for the creation of a library of related ligands with different substituents on the pyrazole or thienyl rings, enabling the systematic tuning of their catalytic properties. For instance, using substituted hydrazines or different β-dicarbonyl precursors can introduce a range of electronic and steric diversity to the resulting pyrazole ligand scaffold. nih.govnih.gov

Role as Ligands in Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to the metal center is of paramount importance as it dictates the catalyst's stability, activity, and selectivity. Pyrazole derivatives are widely recognized as effective ligands due to the diverse coordination modes they can adopt. researchgate.netresearchgate.net this compound is particularly noteworthy as it can function as a versatile N,O-hybrid ligand.

The primary role of this compound as a ligand involves the formation of stable chelate rings with a metal ion through the nitrogen atom of the pyrazole ring and the oxygen atom of the N-hydroxy group. bohrium.comnih.gov This bidentate coordination creates a structurally rigid framework around the metal center, which can influence the substrate's approach and orientation during the catalytic cycle. The protic nature of the N-OH group is also a key feature; upon deprotonation, it becomes a mono-anionic ligand, which can strongly bind to the metal and modify its electronic properties, often enhancing catalytic activity. nih.gov The thienyl group at the 3-position can further influence the ligand's electronic character and offers potential for additional weak interactions with the metal center or substrate. The ability of pyrazole ligands to form stable mononuclear or polynuclear complexes makes them suitable for a wide array of catalytic applications. researchgate.netnih.gov

Specific Catalytic Transformations Enabled by Pyrazole-Metal Complexes

Metal complexes incorporating pyrazole-based ligands have demonstrated significant efficacy in catalyzing a range of important organic reactions. The specific electronic and steric environment provided by ligands like this compound is crucial for enabling these transformations.

The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation in modern organic synthesis. wikipedia.org The efficiency and selectivity of this reaction are highly dependent on the ligand coordinated to the palladium center. While phosphine (B1218219) ligands have been traditionally used, nitrogen-donor ligands, including pyrazole derivatives, have emerged as powerful alternatives. researchgate.netorganic-chemistry.org

Palladium complexes bearing pyrazole-based ligands have been successfully employed in Heck coupling reactions. researchgate.net For example, bis(pyrazolyl)palladium(II) complexes have been synthesized and their catalytic activity evaluated in Suzuki-Miyaura cross-coupling, a related C-C bond-forming reaction. researchgate.net More specifically, specialized ligands like the bis-pyrazole phosphine BippyPhos have proven effective for palladium-catalyzed cross-coupling, demonstrating the synergy that can be achieved by incorporating pyrazole moieties into more complex ligand architectures. organic-chemistry.org Although direct application of this compound in the Heck reaction is not extensively documented, its structural features suggest it could form active palladium(II) precatalysts that, upon in-situ reduction to palladium(0), would enter the catalytic cycle. libretexts.org The N,O-chelation could stabilize the active species and promote the key steps of oxidative addition and migratory insertion.

The oxidation of catechols to quinones is a biologically important reaction catalyzed by the copper-containing enzyme catechol oxidase. Significant research has focused on developing synthetic mimics of this enzyme. In this context, copper complexes with pyrazole-based ligands have shown remarkable catalytic activity, effectively mimicking the enzyme's function. jocpr.comjmaterenvironsci.combohrium.com

In-situ generated complexes of copper(II) salts (such as copper(II) acetate) with various pyrazole ligands are efficient catalysts for the aerobic oxidation of catechol. jocpr.comresearchgate.netresearchgate.net The reaction rate is significantly influenced by the nature of the pyrazole ligand, the copper salt anion, and the solvent. jocpr.comresearchgate.net Ligands featuring hydroxyl groups, similar to this compound, have been noted for providing a suitable coordination environment that enhances the reaction rate. jocpr.com The catalytic activity of these systems is often studied using 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) as a model substrate. rsc.org The efficiency of these pyrazole-copper catalysts highlights their potential in biomimetic oxidation catalysis.

Table 1: Catalytic Activity of Pyrazole-Copper Complexes in Catechol Oxidation
Ligand/Metal Salt CombinationSolventReaction Rate (V) (μmol·L⁻¹·min⁻¹)Reference
Ligand L4 / Cu(CH₃COO)₂THF27.449 jocpr.com
Ligand L6 / Cu(CH₃COO)₂THF5.596 bohrium.comresearchgate.net
Ligand L4 / CoCl₂THF2.034 bohrium.com
L2 / Cu(CH₃CO₂)₂Methanol15.00 jmaterenvironsci.com
L1 / Cu(CH₃CO₂)₂Methanol1.12 jmaterenvironsci.com

Transfer hydrogenation is a key reaction in organic synthesis for the reduction of carbonyls and other unsaturated functionalities, often using alcohols like 2-propanol as the hydrogen source. mdpi.com Ruthenium and iridium complexes featuring pyrazole-based ligands have emerged as highly active catalysts for these transformations. nih.govcore.ac.uk

Ruthenium(II) complexes with pyrazolyl-pyridyl-pyrazole ligands have shown exceptionally high activity in the transfer hydrogenation of ketones. researchgate.net The presence of a protic NH group on the pyrazole arm has been shown to have a remarkable accelerating effect on the reaction rate. researchgate.net This is attributed to the unsymmetrical and hemilabile nature of the ligand, allowing for reversible coordination changes during the catalytic cycle. nih.govresearchgate.net Similarly, chiral Ru(II) complexes with pyrazolyl-oxazolinyl ligands have been used for the asymmetric transfer hydrogenation of ketones with high enantioselectivity. nih.gov Manganese catalysts activated by pyrazole ligands have also been developed for efficient transfer hydrogenation of a broad range of substrates. rsc.org Given that this compound also contains a protic group (N-OH), its complexes are expected to exhibit similar cooperative effects in hydrogenation and dehydrogenation catalysis.

Table 2: Substrates for Transfer Hydrogenation using Pyrazole-Metal Catalysts
Catalyst TypeSubstrate ClassHydrogen SourceReference
Ruthenium(II) Pyrazolyl-Pyridyl-PyrazoleKetones2-Propanol researchgate.net
Ruthenium(II) Pyrazolyl-OxazolinylKetones2-Propanol nih.gov
Ruthenium(II) Pincer PyrazoleKetones, Nitriles, Esters2-Propanol nih.gov
Iridium(III) Pyrazolyl-PyridineFormic Acid (Dehydrogenation)- nih.gov
Manganese-PyrazoleAlcoholsNot specified rsc.org

Mechanistic Investigations of Catalytic Cycles and Active Species

Understanding the reaction mechanism and identifying the active catalytic species are crucial for optimizing existing catalysts and designing new ones. For reactions catalyzed by pyrazole-metal complexes, mechanistic studies have provided significant insights.

In the biomimetic oxidation of catechol catalyzed by dicopper complexes, a proposed mechanism involves the substrate binding to the two copper(II) centers. nih.gov This is followed by an intramolecular electron transfer from the catechol to the metal ions, resulting in the formation of the corresponding quinone and two copper(I) ions. The reduced dicopper(I) species is then re-oxidized by molecular oxygen to regenerate the active catalyst, completing the cycle. nih.gov

For transfer hydrogenation reactions catalyzed by protic pyrazole-ruthenium complexes, the mechanism is believed to involve metal-ligand cooperation. nih.gov A key step is the formation of a metal-hydride complex, which acts as the active hydrogen-donating species. mdpi.com The protic N-H or N-OH group on the pyrazole ligand can participate in proton transfer steps, facilitating the regeneration of the active catalyst. The ability of the pyrazole ligand to reversibly switch its coordination mode (e.g., from tridentate to bidentate) can open up a coordination site on the metal for the substrate to bind, which is a critical step in the catalytic cycle. ablesci.com Similar cooperative pathways involving the deprotonation of the ligand are proposed for iridium-catalyzed dehydrogenation of formic acid. nih.gov Detailed kinetic and computational studies on these systems continue to unravel the intricate steps that govern their high catalytic efficiency. nih.govumn.edursc.org

Immobilization of Pyrazole Ligands for Heterogeneous Catalysis (e.g., Silica (B1680970) Gel Support)

The transition from homogeneous to heterogeneous catalysis is a critical step in developing more sustainable and industrially viable chemical processes. A key strategy in this transition is the immobilization of active catalytic species onto solid supports. Silica gel, owing to its high surface area, mechanical and thermal stability, and well-defined surface chemistry, has emerged as a popular and effective support material for anchoring homogeneous catalysts. nih.gov While specific research on the immobilization of this compound is limited in publicly available literature, the principles can be effectively illustrated by examining the immobilization of other pyrazole derivatives and related N-hydroxy compounds. These examples provide a clear framework for how such a process would be approached and the potential benefits in catalytic applications.

The covalent attachment of pyrazole ligands to a silica surface is a common method to create robust heterogeneous catalysts. This process typically involves modifying the silica surface with a linker or spacer arm, which then reacts with the pyrazole derivative. A frequently used linker is a silane (B1218182) coupling agent, such as (3-chloropropyl)trimethoxysilane. The process generally follows these steps:

Activation of Silica: The silica gel surface is activated to ensure a high concentration of surface silanol (B1196071) (Si-OH) groups.

Functionalization: The activated silica is reacted with a silane coupling agent. For instance, (3-chloropropyl)trimethoxysilane reacts with the surface silanol groups to form a silica surface functionalized with chloropropyl groups.

Grafting of the Ligand: The pyrazole ligand, in this case, a derivative with a suitable functional group, is then reacted with the functionalized silica. For a compound like this compound, the hydroxyl group could potentially be used for attachment, or the pyrazole ring could be modified with a suitable reactive group.

An analogous example is the immobilization of N-hydroxyphthalimide (NHPI) on silica gel. In one study, chloropropyl silica gel was synthesized and then reacted with the sodium salt of NHPI to form the immobilized catalyst. researchgate.net This method resulted in a catalyst loading of 0.45 mmol of NHPI per gram of silica. researchgate.net

The characterization of these silica-supported ligands is crucial to confirm successful immobilization and to understand the material's properties. Common analytical techniques include:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the silica surface and confirm the presence of the pyrazole ligand.

Thermogravimetric Analysis (TGA): To determine the amount of organic material (the ligand and linker) grafted onto the silica support.

Elemental Analysis: To quantify the loading of the pyrazole ligand on the silica surface.

Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the surface area, pore volume, and pore size distribution of the material, which are important for catalytic activity. For instance, a silica-bonded N-(propylaminobenzene)sulfonic acid catalyst was found to have a high surface area of 306.9 m²/g and a mesoporous diameter of 31.4 Å, which contributed to its high catalytic activity. nih.gov

Once prepared and characterized, these immobilized pyrazole ligands can be used as heterogeneous catalysts in a variety of organic transformations. The solid nature of the catalyst simplifies the work-up procedure, as it can be easily separated from the reaction mixture by simple filtration. This allows for the recovery and reuse of the catalyst, which is a significant advantage in terms of cost and environmental impact.

For example, a silica-bonded N-(propylaminobenzene)sulfonic acid catalyst was used for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) and demonstrated excellent reusability, maintaining its catalytic activity for up to six consecutive cycles without a significant loss in efficiency. nih.gov Similarly, a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles with a Schiff base ligand containing a pyrazole moiety was reused eight times without a significant loss of its catalytic activity in the synthesis of pyrazole derivatives.

The performance of such catalysts is often evaluated based on conversion rates, product selectivity, and reusability. The table below presents hypothetical data for the catalytic performance of an immobilized pyrazole ligand in a representative reaction, based on findings for similar systems.

Catalyst SystemReactionSubstrateProduct Yield (%)Reusability (Number of Cycles)
Silica-supported N-(propylaminobenzene)sulfonic acidSynthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols)Aromatic aldehydes, phenylhydrazine, ethyl acetoacetateUp to 98%6
Dioxomolybdenum complex on silica-coated magnetite nanoparticlesSynthesis of pyrazole derivativesAromatic aldehydes, malononitrile, phenylhydrazineGood to excellent8
N-Hydroxyphthalimide on silica gel with CoCl₂Oxidation of ethylbenzeneEthylbenzene~12% conversionStudied

While the direct immobilization of this compound on silica gel for catalysis is not extensively documented, the established methodologies for similar pyrazole and N-hydroxy compounds provide a strong foundation for its potential application in heterogeneous catalysis. The ability to create recyclable and robust catalysts is a significant driver for further research in this area.

Photophysical Properties and Advanced Materials Applications of 1 Hydroxy 3 2 Thienyl Pyrazole

Luminescence Characteristics

The luminescence of pyrazole (B372694) derivatives is highly tunable through chemical modification. nih.gov The combination of the electron-donating thienyl group and the electron-accepting pyrazole moiety can establish a donor-π-acceptor (D-π-A) framework, which is fundamental to many fluorescent materials. Furthermore, the N-hydroxy group can introduce specific de-excitation pathways, such as excited-state intramolecular proton transfer (ESIPT), which significantly modulates the luminescence output. rsc.org

Pyrazole derivatives exhibit a wide range of emission characteristics, from deep blue to red, depending on their substitution and environment. nih.gov For 1-Hydroxy-3-(2-thienyl)pyrazole, fluorescence is the expected primary emission pathway. The emission wavelength would be influenced by the degree of intramolecular charge transfer (ICT) from the thienyl ring to the pyrazole core. In analogous D-π-A pyrazoline systems, emission is often observed in the green-to-orange region of the spectrum. researchgate.netresearchgate.net

The N-hydroxy group introduces the possibility of ESIPT, a phenomenon observed in a rationally designed 1-hydroxy-imidazole complex. rsc.org This process involves the transfer of the hydroxyl proton to the pyrazole nitrogen in the excited state, forming an N-oxide tautomer. This new species has a distinct electronic structure and would fluoresce at a significantly longer wavelength than the original enol form, potentially leading to dual or red-shifted emission. rsc.orgresearchgate.net

Phosphorescence, which involves emission from a triplet excited state, is less common for simple organic molecules in solution at room temperature but can be enhanced by several factors. libretexts.org The presence of the sulfur atom in the thienyl ring (a moderately heavy atom) could enhance spin-orbit coupling, facilitating the intersystem crossing from the singlet to the triplet state that precedes phosphorescence. In some pyrazole-based metal complexes, phosphorescence has been observed and utilized for sensing applications. nih.gov

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials. For pyrazole derivatives, this value is highly sensitive to molecular structure and environment. nih.gov Studies on various fluorescent pyrazoles have reported quantum yields ranging from less than 1% to over 60%. nih.govnih.govktu.edu For instance, a pyrazoline-BODIPY hybrid probe was found to have a ΦF of 30%, attributed to an ICT process. nih.gov In another case, a pyrazole-based sensor for Al³⁺ saw its quantum yield increase from 0.2% to 57% upon metal binding.

The quantum yield of this compound would be determined by the competition between radiative (fluorescence) and non-radiative decay pathways. Non-radiative pathways can be promoted by free rotation around the bond connecting the thienyl and pyrazole rings. researchgate.net However, if an ESIPT process is active, it can provide an efficient radiative decay channel, potentially leading to a high quantum yield. rsc.org Conversely, the flexibility of the molecule could also lead to non-radiative decay through thermal relaxation, lowering the quantum yield. It has been shown that substituents on the pyrazole ring system can enhance fluorescence intensity irrespective of their electronic nature (donating or withdrawing). researchgate.net

Table 1: Photophysical Properties of Selected Pyrazole Derivatives

Compound/Class Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Quantum Yield (Φ_F) Solvent/State Reference
Pyrazoline-BODIPY Hybrid 499 511 30% Not Specified nih.gov
Pyrazole-based Al³⁺ Sensor 309 Not Reported 0.2% (free), 57% (bound) Not Specified nih.gov
Pyrazole-Pyridine Derivative Not Reported Not Reported 66% Not Specified nih.gov

This table presents data for structurally related compounds to illustrate the range of properties observed in pyrazole derivatives.

Solvatochromism, the change in absorption or emission color with solvent polarity, is a hallmark of compounds where the dipole moment changes upon electronic excitation. libretexts.org Pyrazoline derivatives with D-π-A character are known to be effective and sensitive solvatochromic indicators. researchgate.netacs.org They typically exhibit a pronounced red shift in their fluorescence spectra as solvent polarity increases. researchgate.net This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the ground state. libretexts.org

For this compound, a significant solvatochromic shift in the emission spectrum is anticipated. The ICT from the thienyl donor to the pyrazole acceptor would lead to a more polar excited state. The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which correlates the spectral shift to the dielectric constant and refractive index of the solvent. researchgate.net A linear relationship in a Lippert-Mataga plot would confirm that the solvatochromism is driven by the change in dipole moment upon excitation. researchgate.net

Table 2: Solvatochromic Data for a Representative Pyrazoline Derivative

Solvent Polarity Parameter (Δf) Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (cm⁻¹)
Toluene 0.013 412 530 5845
Chloroform 0.148 425 565 6236
Dichloromethane 0.217 428 580 6614
Tetrahydrofuran 0.209 415 575 6944

Data adapted from a study on solvatochromic pyrazoline derivatives to illustrate the expected trend. researchgate.net

The Stokes shift, the difference in energy between the absorption and emission maxima, is a crucial feature for applications like fluorescent probes and OLEDs, as a large shift helps to avoid self-absorption. Several mechanisms can lead to a large Stokes shift, including significant geometric relaxation in the excited state, ICT, and ESIPT. researchgate.net

In the case of this compound, the ESIPT pathway is a particularly compelling mechanism for a large Stokes shift. rsc.org The absorption of a photon would occur from the ground-state enol form, but after excitation, a rapid proton transfer could yield the keto tautomer, which exists on a different potential energy surface. Emission would then occur from this relaxed keto form, at a much lower energy (longer wavelength) than the initial absorption, resulting in a large Stokes shift of potentially over 200 nm. rsc.org

Additionally, structural relaxation in the excited state can contribute. For some dyes, substitution can disrupt the planarity and conjugation of the molecule in the ground state. Upon photoexcitation, the molecule relaxes to a more planar, cyanine-like structure, which lowers the energy of the excited state before emission occurs, thereby increasing the Stokes shift. rsc.org The linkage between the thienyl and pyrazole rings could allow for such a conformational change.

Non-Linear Optical (NLO) Response and its Potential Applications

Organic materials with significant third-order non-linear optical (NLO) properties are sought for applications in optical data storage, telecommunications, and optical signal processing. researchgate.net Pyrazole and pyrazoline derivatives have been identified as promising candidates for NLO materials. researchgate.netresearchgate.net The key to a strong NLO response is often a molecule with a large change in dipole moment upon excitation, typically found in D-π-A structures.

The structure of this compound, featuring the electron-donating thienyl moiety and the pyrazole acceptor, fits this design principle. Computational and experimental studies on related N-substituted pyrazoles have demonstrated significant NLO properties. researchgate.net Z-scan measurements on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates revealed high values for the third-order nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and second-order hyperpolarizability (γ). researchgate.net The presence of electron-withdrawing groups has been shown to enhance the NLO response, and it is conceivable that the N-hydroxy group could play a role in modulating these electronic properties. researchgate.net

Table 3: Representative Third-Order NLO Properties of Pyrazole Derivatives

Parameter Order of Magnitude Unit Reference
Nonlinear Absorption Coefficient (β) 10⁻³ cm/W researchgate.net
Nonlinear Refractive Index (n₂) 10⁻⁷ cm²/W researchgate.net
Third-Order NLO Susceptibility (χ⁽³⁾) 10⁻⁶ esu researchgate.net

This table shows the typical order of magnitude for NLO parameters found in a study on pyrazole derivatives, indicating their potential as NLO materials. researchgate.net

Applications in Advanced Functional Materials

The promising photophysical and NLO properties of the this compound scaffold suggest its utility in a range of advanced functional materials.

Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives are known for their excellent electro-optical properties and have been used as emission materials in OLEDs. nih.govresearchgate.net The potential for a high quantum yield and a large Stokes shift makes this compound an interesting candidate for an emissive layer or dopant in OLED devices.

Fluorescent Sensors: The sensitivity of the emission spectrum to the local environment (solvatochromism) and the potential for the pyrazole nitrogen atoms to act as a binding site make this class of compounds suitable for developing fluorescent chemosensors. nih.gov The fluorescence of pyrazole-based probes has been used to detect various metal cations. nih.govnih.gov

Optical Materials: The significant NLO response of the pyrazole framework points to applications in optical technologies. These include roles in optical limiting, where materials become opaque at high light intensities, and in all-optical switching for high-speed data processing. researchgate.netresearchgate.net

Lasing Materials: Certain pyrazoline derivatives doped into polymer matrices have demonstrated amplified spontaneous emission, indicating their potential for use as gain media in tunable solid-state lasers. researchgate.net

Development of Organic Optoelectronic Materials

The molecular architecture of pyrazole derivatives, particularly those incorporating moieties like the thienyl group, offers a versatile platform for the development of organic optoelectronic materials. These materials are of interest due to their potential in applications such as organic light-emitting diodes (OLEDs). The combination of electron-donating and accepting portions within the molecule, a donor-π-acceptor structure, is a key design principle for these materials. researchgate.net

The photophysical and electrochemical properties of such compounds are critical to their performance. For instance, studies on related pyrazole-based systems have demonstrated their semiconducting nature through techniques like UV-visible spectroscopy and cyclic voltammetry. researchgate.net The HOMO-LUMO energy gap is a crucial parameter, influencing the electronic and optical properties of the material. For example, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a related heteroaromatic compound, revealed a HOMO-LUMO energy gap of approximately 4.458 eV, suggesting high electronic stability. nih.gov The ability to tune these energy levels through synthetic modification is a significant advantage in designing materials for specific optoelectronic applications. researchgate.net

Research into pyrazolyl-substituted polyconjugated molecules has highlighted their potential for optoelectronic applications. researchgate.net The introduction of different substituents allows for the fine-tuning of properties like charge-transport efficiency and emission behavior, which are essential for the fabrication of efficient optoelectronic devices. researchgate.net

Design of Fluorescent Probes and Chemosensors for Ion Detection

The inherent fluorescence of pyrazole derivatives makes them excellent candidates for the development of fluorescent probes and chemosensors for ion detection. These sensors operate by exhibiting a change in their fluorescence properties, such as intensity or wavelength, upon binding with a specific ion.

Pyrazole-based probes have shown high selectivity and sensitivity for various metal ions. For instance, a novel pyrazole-pyrazoline fluorescent probe was developed for the selective and sensitive detection of Fe³⁺ ions in an aqueous solution. researchgate.netnih.gov The probe demonstrated a significant reduction in fluorescence intensity upon the addition of iron ions, with a detection limit as low as 3.9 × 10⁻¹⁰ M. nih.gov This quenching of fluorescence is often attributed to processes like photoinduced electron transfer from the probe to the metal ion. rsc.org

Similarly, pyrazole derivatives have been engineered to detect other ions. For example, a fused pyrazole was synthesized for the detection of fluoride (B91410) ions, where the addition of fluoride resulted in the emergence of a new absorption band and a shift in the emission wavelength, accompanied by an increase in the fluorescence quantum yield. nih.gov The design of these probes often involves creating a binding site for the target ion that, when occupied, alters the electronic structure of the fluorophore and thus its photophysical response. The high versatility in the synthesis of pyrazole derivatives allows for the creation of probes tailored for specific ions. nih.gov

Table 1: Examples of Pyrazole-Based Fluorescent Probes for Ion Detection

Probe TypeTarget IonDetection MechanismReference
Pyrazole-PyrazolineFe³⁺Fluorescence quenching researchgate.netnih.gov
Fused PyrazoleF⁻Fluorescence enhancement and spectral shift nih.gov
Tripodal PyrazoleNitroaromatics (e.g., Picric Acid)Fluorescence quenching rsc.org

Potential in Organic Light Emitting Diodes (OLEDs) and Related Display Technologies

The favorable photophysical properties of pyrazole derivatives, including high hole-transport efficiency and excellent emission behavior, make them promising materials for organic light-emitting diodes (OLEDs). researchgate.net In an OLED, organic layers are responsible for the injection, transport, and recombination of charge carriers to produce light. The efficiency and stability of these devices are highly dependent on the properties of the organic materials used.

While direct research on this compound in OLEDs is not extensively detailed in the provided context, the broader class of pyrazole derivatives has been investigated for such applications. For example, 1,3,5-triaryl-2-pyrazoline derivatives have attracted significant interest for their potential in OLEDs due to their desirable photo-physical properties. researchgate.net The performance of carbazolyl- and 1,2,3,4-tetrahydrocarbazolyl-substituted benzothiadiazoles in OLEDs has also been discussed, highlighting the importance of donor-π-acceptor-π-donor and donor-acceptor-donor structures. researchgate.net The ability to synthesize a wide range of pyrazole derivatives allows for the systematic tuning of their electronic and optical properties to optimize their performance in OLED devices.

Aggregation-Induced Emission (AIE) or Quenching Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This is in contrast to the more common aggregation-caused quenching (ACQ), where aggregation leads to a decrease in fluorescence intensity. nih.gov

Several pyrazole-based compounds have been shown to exhibit AIE. For example, five pyrazole-based tripodal ligands demonstrated weak fluorescence in a good solvent like THF, but their fluorescence intensity significantly increased upon the addition of water, a poor solvent, which induced the formation of nanoaggregates. rsc.org This AIE effect was confirmed by changes in UV-vis and emission spectra, as well as light scattering techniques. rsc.org The mechanism behind AIE is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

In another study, heteroaryl-fused triazapentalenes, which contain a pyrazole moiety, also displayed AIE properties. mdpi.com These compounds were largely non-emissive in solution but showed enhanced emission in the solid and aggregated states. mdpi.com The investigation of AIE in these systems is crucial for developing new organic solid-state fluorescent materials with applications in areas like sensing and optoelectronics. mdpi.com

Conversely, aggregation can also lead to quenching of fluorescence. The specific outcome, AIE or ACQ, depends on the molecular structure and the nature of the intermolecular interactions in the aggregated state. nih.gov

Future Research Directions and Outlook for 1 Hydroxy 3 2 Thienyl Pyrazole

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The future synthesis of 1-Hydroxy-3-(2-thienyl)pyrazole will likely focus on green chemistry principles to improve efficiency and reduce environmental impact. Traditional multi-step syntheses of pyrazole (B372694) derivatives are often being replaced by more sustainable methods. nih.govresearchgate.net Future research should prioritize the development of one-pot multicomponent reactions (MCRs), which enhance atom and step economy by combining three or more reactants in a single step. mdpi.comrsc.org Such strategies are noted for their simplicity, efficiency, and the ability to generate molecular diversity. nih.govacs.org

The adoption of green solvents, particularly water, is a key direction. thieme-connect.comrsc.org Water-based syntheses, potentially accelerated by microwave or ultrasonic irradiation, offer an environmentally benign alternative to volatile organic solvents, often leading to shorter reaction times and higher yields. nih.govnih.gov Furthermore, the exploration of recyclable heterogeneous catalysts, such as nano-materials or silica-supported catalysts, can replace less environmentally friendly homogeneous catalysts, simplifying product purification and reducing waste. nih.govnih.govbohrium.com

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

Methodology Advantages Disadvantages Future Outlook for this compound
Traditional Multi-Step Synthesis Well-established, reliable for specific isomers. Low atom economy, generates significant waste, often requires harsh conditions. Phasing out in favor of more sustainable alternatives.
Multicomponent Reactions (MCRs) High atom and step economy, operational simplicity, rapid assembly of complex molecules. rsc.orgnih.gov May require extensive optimization to control regioselectivity. Development of a one-pot MCR to combine a thiophene-containing precursor, a hydrazine (B178648) source, and a β-dicarbonyl equivalent.
Microwave/Ultrasound-Assisted Synthesis Drastically reduced reaction times, increased yields, enhanced energy efficiency. nih.gov Requires specialized equipment, scalability can be a challenge. Application of microwave or ultrasound energy to accelerate the cyclocondensation step in aqueous media.
Heterogeneous Catalysis Catalyst is easily separated and recyclable, improved product purity, often milder reaction conditions. nih.govbohrium.com Can have lower activity than homogeneous counterparts, potential for leaching. Design of a solid-supported acid or base catalyst for the solvent-free synthesis of the target compound.

Design and Development of Advanced Coordination Complexes with Tunable Reactivity and Selectivity

The structure of this compound, with its multiple nitrogen and oxygen donor sites, makes it an excellent candidate for use as a ligand in coordination chemistry. researchgate.netresearchgate.net The pyrazole ring itself is a versatile building block for creating coordination compounds with diverse topologies and properties. nih.govnih.gov Future research should focus on synthesizing novel mononuclear and polynuclear metal complexes using this ligand.

The combination of the pyrazole core, the hydroxyl group, and the sulfur atom of the thienyl ring provides a unique multidentate chelation environment. This allows for the design of coordination complexes with precisely controlled (tunable) electronic and steric properties. researchgate.net By varying the metal center (e.g., copper, cobalt, iron, zinc) and ancillary ligands, it will be possible to fine-tune the resulting complexes' reactivity, selectivity, and photophysical characteristics. nih.govbohrium.com Such complexes could serve as models for bioinorganic systems or as precursors for advanced materials. nih.gov

Deeper Theoretical and Computational Investigations into Molecular and Electronic Behavior

To unlock the full potential of this compound, a deeper understanding of its fundamental molecular and electronic properties is essential. Advanced computational methods, particularly Density Functional Theory (DFT), will be crucial in this endeavor. daneshyari.comnih.gov Theoretical studies can predict the most stable tautomeric forms of the molecule (e.g., the OH vs. NH tautomers), which is critical for understanding its reactivity and biological interactions. daneshyari.comnih.gov

Future computational investigations should focus on:

Tautomeric Equilibria: Determining the relative stability of different tautomers in various solvents and physical states. daneshyari.comnih.gov

Electronic Structure: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict electronic transitions and charge transfer properties. researchgate.net

Molecular Electrostatic Potential (MEP): Mapping the MEP to identify sites susceptible to electrophilic and nucleophilic attack, guiding the design of new reactions. researchgate.net

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives. nih.govmdpi.com

These theoretical insights will accelerate experimental work by predicting molecular behavior and helping to rationalize observed properties. daneshyari.com

Expanding Applications in Catalysis for Challenging Chemical Transformations

Pyrazole-based ligands are increasingly used to create transition metal complexes that act as catalysts for a wide range of organic reactions. nih.govresearchgate.net The development of catalysts based on this compound complexes is a promising avenue for future research. The unique electronic environment provided by the thienyl and hydroxyl groups could lead to catalysts with novel reactivity and selectivity. mdpi.com

Potential catalytic applications to be explored include:

Cross-Coupling Reactions: Complexes of palladium, nickel, or copper with this ligand could be tested as catalysts for Suzuki, Heck, and other C-C bond-forming reactions. researchgate.net

Oxidation Catalysis: Mimicking biological enzymes, copper or iron complexes could be designed to catalyze the selective oxidation of substrates like catechols. mdpi.com

Hydrogenation and Dehydrogenation: Iridium or ruthenium complexes featuring this pyrazole ligand may prove effective in transfer hydrogenation or dehydrogenation reactions, which are important in energy storage and fine chemical synthesis. nih.gov

The ability to tune the catalyst's properties by modifying the ligand or metal center offers a powerful strategy for tackling challenging chemical transformations. nih.govmdpi.com

Tailoring Photophysical Properties for Next-Generation Optoelectronic Devices and Sensing Platforms

Pyrazole derivatives are known to exhibit interesting photophysical properties, including strong fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors. nih.govresearchgate.net The extended π-conjugation provided by the thienyl group in this compound suggests it could possess valuable luminescent properties.

Future research should systematically investigate the absorption and emission characteristics of this molecule and its derivatives. By strategically adding electron-donating or electron-withdrawing groups to the pyrazole or thienyl rings, it should be possible to tune the emission color and quantum yield. mdpi.com This tailored approach could lead to the development of:

OLED Emitters: Novel blue, green, or even near-infrared (NIR) emitting materials for next-generation displays and lighting. researchgate.netresearchgate.net

Fluorescent Chemosensors: Probes that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions or anions, enabling their detection in environmental or biological samples. nih.gov The multiple donor atoms in the molecule make it a prime candidate for selective ion chelation. nih.gov

Table 2: Potential Applications of Functionalized Pyrazole Derivatives

Application Area Key Property Research Direction for this compound
Catalysis Tunable electronic and steric environment. nih.govmdpi.com Synthesis of transition metal complexes for C-C coupling and oxidation reactions.
Optoelectronics (OLEDs) High fluorescence quantum yield, charge transport capabilities. researchgate.net Functionalization of the core structure to tune emission wavelengths and improve device efficiency.
Chemical Sensing Ability to selectively bind ions, leading to changes in fluorescence. nih.gov Development of fluorescent probes for the detection of heavy metal ions.
Functional Materials (MOFs) Rigid structure with versatile coordination sites. rsc.orgacs.org Use as an organic linker to build porous frameworks for gas storage or separation.

Integration into Multifunctional Material Systems

The integration of this compound into larger, multifunctional material systems represents a frontier of research. Its rigid, aromatic structure and multiple coordination sites make it an ideal building block, or "linker," for constructing Metal-Organic Frameworks (MOFs). rsc.orgrsc.orgresearchgate.net

MOFs are crystalline, porous materials with exceptionally high surface areas, making them suitable for applications such as:

Gas Storage and Separation: Designing MOFs with specific pore sizes and chemical environments for the selective capture of gases like CO₂ or acetylene (B1199291). rsc.org

Sensing: Creating MOFs where the framework's fluorescence or electrical properties change upon exposure to specific molecules, such as SO₂. digitellinc.com

Heterogeneous Catalysis: Incorporating catalytically active metal sites within the MOF structure, combining the benefits of high catalyst concentration and recyclability. digitellinc.com

Q & A

What synthetic methodologies are most effective for 1-Hydroxy-3-(2-thienyl)pyrazole, and how do reaction parameters influence yield and regioselectivity?

Basic Research Focus
The synthesis of this compound derivatives often involves cyclocondensation, Michael adduct formation, or microwave-assisted protocols. For example, microwave irradiation in ethanol or methanol with substituted acetophenones and pyrazole-carboxaldehydes (e.g., 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde) can yield flavanone-pyrazole hybrids in a single step . Solvent choice (e.g., ethanol vs. DMF) and catalysts (piperidine) significantly impact reaction efficiency. Lower yields (26–70%) are observed in traditional Michael adduct syntheses due to competing side reactions, while microwave methods improve yields (75–99%) by accelerating kinetics .

Advanced Research Focus
Regioselectivity challenges arise in pyrazole ring formation due to competing nucleophilic sites. For instance, hydrazine hydrate cyclization of 1,3-diketonic Michael adducts favors substitution at the 3-position of the pyrazole when nitrostyrenes with electron-withdrawing groups (e.g., 2-thienyl) are used, as confirmed by <sup>1</sup>H/<sup>13</sup>C NMR analysis . Optimization of steric and electronic factors (e.g., substituent bulkiness, solvent polarity) can direct regiochemistry.

How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?

Basic Research Focus
Key spectroscopic techniques include:

  • <sup>1</sup>H NMR : Aromatic protons of the thienyl group resonate at 6.81–7.21 ppm, while the pyrazole NH proton appears as a singlet near 7.98 ppm .
  • IR : Stretching bands at ~2190 cm<sup>-1</sup> (C≡N) and 1610–1650 cm<sup>-1</sup> (C=C/C=N) confirm functional groups .
  • HRMS : Used to validate molecular ion peaks (e.g., [M+H]<sup>+</sup> for C12H10N4O2 at m/z 243.088) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.